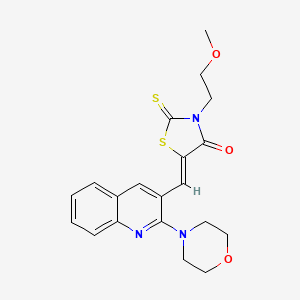

(Z)-3-(2-methoxyethyl)-5-((2-morpholinoquinolin-3-yl)methylene)-2-thioxothiazolidin-4-one

Description

Properties

IUPAC Name |

(5Z)-3-(2-methoxyethyl)-5-[(2-morpholin-4-ylquinolin-3-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O3S2/c1-25-9-8-23-19(24)17(28-20(23)27)13-15-12-14-4-2-3-5-16(14)21-18(15)22-6-10-26-11-7-22/h2-5,12-13H,6-11H2,1H3/b17-13- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKOLBCPJEQNXHR-LGMDPLHJSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN1C(=O)C(=CC2=CC3=CC=CC=C3N=C2N4CCOCC4)SC1=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COCCN1C(=O)/C(=C/C2=CC3=CC=CC=C3N=C2N4CCOCC4)/SC1=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-3-(2-methoxyethyl)-5-((2-morpholinoquinolin-3-yl)methylene)-2-thioxothiazolidin-4-one typically involves the following steps:

Formation of the Thioxothiazolidinone Core: This can be achieved by reacting a suitable thioamide with a halogenated ketone under basic conditions.

Introduction of the Quinoline Moiety: The quinoline derivative can be synthesized separately and then coupled with the thioxothiazolidinone core using a condensation reaction.

Methoxyethyl Substitution:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thioxothiazolidinone core, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the quinoline moiety or the thioxothiazolidinone core, potentially leading to the formation of dihydro derivatives.

Substitution: The methoxyethyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation can be used.

Substitution: Nucleophiles like amines, thiols, and alcohols can be used in substitution reactions.

Major Products

Oxidation Products: Sulfoxides, sulfones.

Reduction Products: Dihydro derivatives.

Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (Z)-3-(2-methoxyethyl)-5-((2-morpholinoquinolin-3-yl)methylene)-2-thioxothiazolidin-4-one can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

Biologically, this compound may exhibit antimicrobial, anti-inflammatory, and anticancer activities. It can be used in studies to understand the mechanisms of these activities and to develop new therapeutic agents.

Medicine

In medicine, the compound’s potential therapeutic properties can be explored for the treatment of various diseases. Its ability to interact with specific biological targets makes it a candidate for drug development.

Industry

Industrially, the compound can be used in the development of new materials, agrochemicals, and pharmaceuticals. Its diverse reactivity and biological activities make it a valuable compound for various applications.

Mechanism of Action

The mechanism of action of (Z)-3-(2-methoxyethyl)-5-((2-morpholinoquinolin-3-yl)methylene)-2-thioxothiazolidin-4-one likely involves interaction with specific molecular targets such as enzymes, receptors, or DNA. The quinoline moiety may intercalate with DNA, while the thioxothiazolidinone core could inhibit specific enzymes. These interactions can lead to the modulation of biological pathways, resulting in the observed biological activities.

Comparison with Similar Compounds

(Z)-3-Morpholino-5-(pyridin-3-ylmethylene)-2-thioxothiazolidin-4-one ()

- Core Structure : Shares the 2-thioxothiazolidin-4-one backbone.

- Substituents: Morpholino group at position 3 and pyridin-3-ylmethylene at position 4.

- This may lower binding affinity to hydrophobic enzyme pockets compared to the target compound .

(Z)-5-((Benzo[b]thiophen-3-yl)methylene)-2-thioxothiazolidin-4-one ()

- Core Structure: Identical thioxothiazolidinone core.

- Key Differences: The absence of the 2-methoxyethyl and morpholino groups likely reduces solubility and alters pharmacokinetics. The benzo[b]thiophene group may enhance electron-deficient interactions compared to quinoline .

Indolylmethylene Derivatives ()

- Compounds : (Z)-3-(3-hydroxyphenyl)-5-((1-methyl-1H-indol-3-yl)methylene)-2-thioxothiazolidin-4-one and analogues.

- Activity : Demonstrated potent antibacterial and antifungal effects, attributed to the indole moiety’s ability to intercalate into microbial DNA or inhibit efflux pumps.

- Comparison: The target compound’s morpholinoquinolinyl group may offer broader kinase inhibition (e.g., sphingosine-1-phosphate receptors) rather than antimicrobial activity .

Pyrazolylmethylene Analogues ()

- Compound : (Z)-5-((3-(4-ethoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-3-isopropyl-2-thioxothiazolidin-4-one.

- Comparison: The target compound’s simpler substituents (2-methoxyethyl, morpholinoquinolinyl) may improve synthetic accessibility and metabolic stability .

General Procedures ()

- Reaction Conditions: Target Compound: Likely involves condensation of a 2-methoxyethyl isothiocyanate with a preformed (2-morpholinoquinolin-3-yl)methylene intermediate, analogous to methods in (DCM, trimethylamine) . Comparative Yields: reports a 24% yield for a related thiazolidinone, suggesting the target compound’s synthesis may require optimization for industrial scalability .

Solvent Systems and Purification

- Ethanol Reflux: Used in dihydropyrazole-thiazolidinone hybrids (), contrasting with the target compound’s probable use of dichloromethane or acetic acid .

Physicochemical Properties

Biological Activity

(Z)-3-(2-methoxyethyl)-5-((2-morpholinoquinolin-3-yl)methylene)-2-thioxothiazolidin-4-one is a thiazolidinone derivative that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This compound combines structural features that may enhance its pharmacological properties, making it a candidate for further investigation.

Chemical Structure

The compound's structure can be broken down into key components:

- Thiazolidinone Ring : A five-membered heterocyclic ring that is known for its biological activity.

- Morpholinoquinoline Moiety : This component is associated with various biological activities, including antitumor effects.

- Methoxyethyl Side Chain : This group may influence solubility and bioavailability.

Biological Activity Overview

Research indicates that thiazolidinone derivatives often exhibit a range of biological activities, including antimicrobial and anticancer properties. The specific compound has been subjected to various assays to evaluate its efficacy.

Antimicrobial Activity

Studies have demonstrated that thiazolidinone derivatives possess significant antimicrobial properties. For instance, compounds structurally related to this compound have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

| Compound | MIC (μM) | Bacterial Strain |

|---|---|---|

| 5d | 37.9 | S. aureus |

| 5g | 50.0 | E. coli |

| 5k | 60.0 | P. aeruginosa |

These findings suggest that the compound may exhibit similar or enhanced antimicrobial activity due to its unique structural features.

Anticancer Activity

The anticancer potential of thiazolidinones has been widely documented. In vitro studies have shown that compounds with similar scaffolds can significantly inhibit the growth of various cancer cell lines.

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| 5j | A549 | 1.10 |

| 5b | Panc-1 | 1.20 |

| 3c | MCF-10A | 4.15 |

These results highlight the promising nature of thiazolidinone derivatives in cancer therapy, with some compounds demonstrating efficacy comparable to established chemotherapeutics like doxorubicin.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Many thiazolidinones act as inhibitors of key enzymes involved in cancer cell proliferation and survival.

- Induction of Apoptosis : Some studies suggest that these compounds may induce programmed cell death in cancer cells through various signaling pathways.

- Antimicrobial Mechanisms : The interaction with bacterial cell membranes and inhibition of cell wall synthesis are common mechanisms observed in antimicrobial activity.

Case Studies

Several case studies have explored the biological activity of similar compounds:

-

Study on Anticancer Activity : A recent study evaluated a series of thiazolidinones against multiple cancer cell lines, revealing that modifications to the thiazolidinone core significantly affected their potency and selectivity.

- Findings : Compounds with electron-donating groups showed enhanced cytotoxicity, suggesting that electronic properties play a crucial role in their biological activity.

-

Antimicrobial Efficacy Study : Another study assessed the antimicrobial effects of thiazolidinone derivatives against resistant bacterial strains.

- Results : The compounds exhibited varying degrees of effectiveness, with some achieving MIC values lower than those of standard antibiotics, indicating potential for development as new antimicrobial agents.

Q & A

Q. What are the key considerations in synthetic route design for this compound to ensure high yield and purity?

The synthesis involves a multi-step process:

- Step 1: Functionalize the quinoline core via nucleophilic substitution (e.g., morpholine substitution at the 2-position of quinoline) .

- Step 2: Form the thiazolidinone ring through condensation of the quinoline derivative with thiourea or thioamide precursors under acidic conditions (e.g., acetic acid/DMF) .

- Step 3: Optimize the Z-configuration of the methylene bridge using controlled reaction temperatures (e.g., 60–80°C) and catalytic bases like piperidine . Critical Parameters:

- Solvent polarity (DMF enhances reaction rates but may require purification).

- Catalysts (e.g., sodium acetate for cyclization).

- Analytical validation via HPLC and NMR to confirm intermediates .

Q. Which analytical techniques are most reliable for confirming structural integrity?

- NMR Spectroscopy: ¹H/¹³C NMR confirms regiochemistry (e.g., Z-configuration via coupling constants of methylene protons) and substitution patterns on quinoline/thiazolidinone .

- HPLC-MS: Validates purity (>95%) and detects byproducts (e.g., E-isomer or unreacted intermediates) .

- X-ray Crystallography: Resolves stereochemical ambiguities (e.g., using WinGX/ORTEP for anisotropic displacement modeling) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data (e.g., cytotoxicity vs. efficacy)?

Methodological Framework:

- In Vitro Selectivity Screening: Compare cytotoxicity (e.g., HEK-293 cells) and target-specific activity (e.g., kinase inhibition assays) to calculate selectivity indices .

- Dose-Response Profiling: Use IC₅₀/EC₅₀ curves to differentiate off-target effects (steep slopes) from true mechanistic activity .

- Meta-Analysis: Cross-reference data with structurally analogous compounds (e.g., propyl vs. methoxyethyl derivatives) to identify substituent-dependent trends .

Q. What computational strategies are recommended for elucidating the mechanism of action?

- Molecular Docking: Screen against targets like EGFR or PI3K using AutoDock Vina, focusing on the thiazolidinone’s sulfur and quinoline’s morpholino group as pharmacophores .

- MD Simulations: Assess binding stability (e.g., RMSD < 2 Å over 100 ns trajectories) in explicit solvent models (TIP3P water) .

- QSAR Modeling: Derive predictive models using descriptors like logP, polar surface area, and H-bond acceptors from PubChem data .

Q. How can structure-activity relationship (SAR) studies be systematically conducted for derivatives?

Experimental Design:

- Variable Substituents: Modify the 2-methoxyethyl group (e.g., alkyl vs. aryl chains) and morpholino moiety (e.g., piperazine replacement) .

- Bioassay Panels: Test against Gram-positive/negative bacteria (MIC assays) and cancer cell lines (MTT assays) .

- Data Correlation: Use clustering algorithms (e.g., PCA) to link structural features (e.g., electron-withdrawing groups) to activity .

Data Contradiction Analysis

Q. How should discrepancies in antimicrobial vs. anticancer activity be interpreted?

- Hypothesis Testing:

- If antimicrobial activity is high but anticancer efficacy is low, evaluate membrane permeability (logD) vs. target affinity (Kd) .

- Use fluorescent probes (e.g., Hoechst 33342) to assess cellular uptake in cancer vs. bacterial models .

- Case Study: Propyl-substituted analogs show stronger antibacterial activity (MIC = 2 µg/mL) but weaker anticancer effects (IC₅₀ > 50 µM), suggesting divergent mechanisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.